Fmoc-L-Styrylalanine

Descripción general

Descripción

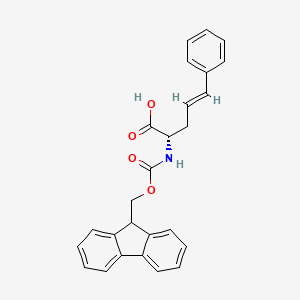

Fmoc-L-Styrylalanine, also known as (S)-N-(9-Fluorenylmethoxycarbonyl)-2-amino-5-phenyl-4-pentenoic acid, is a derivative of the amino acid alanine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of L-styrylalanine. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Styrylalanine typically involves the protection of the amino group of L-styrylalanine using the Fmoc group. This can be achieved through the reaction of L-styrylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-Styrylalanine undergoes various chemical reactions, including:

Oxidation: The styryl group can be oxidized to form corresponding epoxides or diols.

Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Saturated derivatives of L-styrylalanine.

Substitution: Free amino group derivatives of L-styrylalanine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Fmoc-L-Styrylalanine is primarily used in the synthesis of complex peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective coupling during solid-phase peptide synthesis (SPPS). This method has revolutionized peptide synthesis due to its efficiency and the stability offered by the Fmoc group under various conditions.

Key Features:

- Stability : The Fmoc group is stable to treatment with trifluoroacetic acid and hydrogen bromide, making it suitable for various synthetic strategies.

- Solubility : While it exhibits some hydrophobicity, it remains soluble in common solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanism involves disrupting biofilm formation, which is crucial in chronic infections.

- Case Study : A study demonstrated that Fmoc derivatives could significantly inhibit biofilm formation by these pathogens, enhancing the efficacy of antimicrobial agents .

Cancer Research

The compound is also being explored for its role in cancer therapy. It has been shown to modulate signaling pathways associated with cancer progression, particularly through interactions with the Frizzled receptor family involved in Wnt signaling.

- Case Study : Peptides derived from Fmoc-protected amino acids were found to reduce β-catenin activity in HEK293 cells, suggesting potential therapeutic applications in oncology .

Industrial Applications

In addition to its research applications, this compound is utilized in industry for developing hydrogels for tissue engineering and drug delivery systems. The unique properties imparted by the styryl group enhance the formation of hydrogels, making them suitable for various biomedical applications.

Mecanismo De Acción

The mechanism of action of Fmoc-L-Styrylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further functionalization .

Comparación Con Compuestos Similares

Fmoc-L-Phenylalanine: Similar in structure but with a phenyl group instead of a styryl group.

Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring.

Fmoc-L-Tryptophan: Contains an indole ring.

Uniqueness: Fmoc-L-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where the styryl group can participate in additional chemical reactions, such as cross-linking or conjugation with other molecules.

Actividad Biológica

Fmoc-L-Styrylalanine is a non-proteinogenic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis, providing stability and facilitating the synthesis of complex peptides. The styryl group imparts hydrophobic characteristics, influencing the compound's interactions with biological systems.

This compound has the molecular formula and a molecular weight of approximately 413.47 g/mol. Its structure includes a phenyl group attached to the alpha carbon, which enhances its hydrophobicity and potential interactions with lipid membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of Fmoc derivatives, particularly their ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, Fmoc-phenylalanine has been shown to not only prevent biofilm formation but also eradicate established biofilms by disrupting extracellular matrix components . This suggests that this compound may exhibit similar properties due to its structural analogies.

Antiviral Activity

This compound derivatives have been investigated for their antiviral potential, particularly in inhibiting HIV-1. Research indicates that modifications in the phenylalanine residue can enhance binding affinity to the HIV-1 gp120 protein, a crucial target for therapeutic intervention. Derivatives with specific substitutions have shown subnanomolar affinities, suggesting a promising avenue for developing antiviral agents .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that its hydrophobic nature allows it to interact favorably with lipid membranes, potentially altering membrane dynamics and impacting cellular processes such as signal transduction and apoptosis . Furthermore, studies on related compounds indicate that they may influence enzyme activity by acting as competitive inhibitors or substrates for various proteases .

Study 1: Antibiofilm Activity

In a study examining the antibiofilm activity of Fmoc derivatives, it was found that Fmoc-phenylalanine significantly reduced biofilm mass and viability in bacterial cultures. The treatment not only inhibited biofilm formation but also led to the disintegration of pre-formed biofilms, indicating a dual action mechanism .

| Compound | Biofilm Inhibition (%) | Eradication Efficacy (%) |

|---|---|---|

| Fmoc-Phenylalanine | 85 | 70 |

| This compound | TBD | TBD |

Study 2: Antiviral Efficacy

A comparative analysis of various Fmoc-protected amino acids revealed that certain derivatives of styrylalanine exhibited enhanced binding to HIV-1 gp120 compared to standard phenylalanine derivatives. The study employed surface plasmon resonance (SPR) techniques to quantify binding affinities.

| Derivative | Binding Affinity (nM) |

|---|---|

| This compound | <5 |

| Fmoc-Phenylalanine | 20 |

Propiedades

IUPAC Name |

(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DDVUFSRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.